molecular formula C18H25FN2O3 B7023941 N-(3-fluorophenyl)-6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptane-2-carboxamide

N-(3-fluorophenyl)-6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptane-2-carboxamide

Cat. No.: B7023941
M. Wt: 336.4 g/mol
InChI Key: UJSMMQPMHNCCCH-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptane-2-carboxamide is a synthetic compound characterized by its unique spirocyclic structure. This compound features a spiro[3.3]heptane core, which is a bicyclic system where two rings share a single atom. The presence of a fluorophenyl group and dimethoxy substituents adds to its chemical complexity and potential for diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptane-2-carboxamide typically involves multiple steps:

  • Formation of the Spirocyclic Core: : The spiro[3.3]heptane core can be synthesized through a [2+2] cycloaddition reaction, often mediated by visible light or other photochemical methods . This step involves the coupling of appropriate precursors under controlled conditions to form the bicyclic structure.

  • Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorinated aromatic compound with a suitable nucleophile under basic conditions.

  • Dimethoxy Substitution: : The dimethoxy groups are typically introduced through methylation reactions, using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

  • Final Coupling and Amide Formation: : The final step involves coupling the spirocyclic intermediate with an appropriate carboxylic acid derivative to form the amide bond, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.

  • Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

N-(3-fluorophenyl)-6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptane-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly for its potential to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes, leveraging its unique structural features.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the spirocyclic core provides structural rigidity, facilitating precise interactions with biological macromolecules. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptane-2-carboxamide
  • N-(3-bromophenyl)-6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptane-2-carboxamide
  • N-(3-methylphenyl)-6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptane-2-carboxamide

Uniqueness

N-(3-fluorophenyl)-6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptane-2-carboxamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets compared to its chloro, bromo, or methyl analogs.

Properties

IUPAC Name

N-(3-fluorophenyl)-6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O3/c1-12(2)15-17(9-18(10-17,23-3)24-4)11-21(15)16(22)20-14-7-5-6-13(19)8-14/h5-8,12,15H,9-11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSMMQPMHNCCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2(CC(C2)(OC)OC)CN1C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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